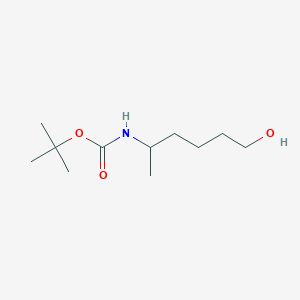

tert-butylN-(6-hydroxyhexan-2-yl)carbamate

Description

tert-Butyl N-(6-hydroxyhexan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a 6-hydroxyhexan-2-yl chain. This compound is notable for its hydroxyl group at the sixth carbon of the hexan chain, which enhances its polarity and solubility in polar solvents compared to non-hydroxylated analogs. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research, where its hydroxyl group enables further functionalization, such as esterification or oxidation .

The synthesis typically involves protecting group strategies, where the hydroxyl group may be temporarily masked (e.g., using silyl ethers or acetals) to prevent unwanted side reactions during carbamate formation. Its applications span drug discovery, where it acts as a precursor for bioactive molecules, and polymer chemistry, where it contributes to the development of functionalized materials .

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-(6-hydroxyhexan-2-yl)carbamate |

InChI |

InChI=1S/C11H23NO3/c1-9(7-5-6-8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) |

InChI Key |

CJLGMGJQIGAYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-hydroxyhexan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles, bases like triethylamine or sodium hydroxide

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of alcohols

Substitution: Formation of substituted carbamates

Scientific Research Applications

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hydroxyhexyl chain can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbamate Derivatives

| Compound Name | Molecular Formula | Substituents/Functional Groups | Solubility (Polar Solvents) | Key Biological Activity | Reference |

|---|---|---|---|---|---|

| tert-Butyl N-(6-hydroxyhexan-2-yl)carbamate | C₁₁H₂₃NO₃ | 6-hydroxyhexan-2-yl chain | High | Enzyme inhibition (potential) | |

| tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate | C₁₁H₂₃NO₄ | 1,6-dihydroxyhexan-2-yl chain | Very high | Enhanced enzyme inhibition | |

| tert-Butyl N-(2-aminoethyl)carbamate | C₁₀H₂₁N₂O₂ | 2-aminoethyl chain | Moderate | Receptor binding | |

| tert-Butyl N-(4-aminobenzyl)carbamate | C₁₂H₁₇N₂O₂ | 4-aminobenzyl group | Low | Variable enzyme inhibition | |

| tert-Butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate | C₁₃H₁₉NO₄ | 4-(2-hydroxyethoxy)phenyl group | Moderate | Anti-inflammatory activity | |

| tert-Butyl carbamate | C₇H₁₅NO₂ | No alkyl/hydroxyl substituents | Low | Protective group utility |

Key Observations:

Hydroxyl Group Impact: The presence of a hydroxyl group in tert-butyl N-(6-hydroxyhexan-2-yl)carbamate significantly increases its solubility compared to non-hydroxylated analogs like tert-butyl carbamate. However, its solubility is lower than that of the dihydroxy variant (tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate) due to fewer hydrogen-bonding sites .

Synthetic Flexibility: The hydroxyl group allows for downstream modifications, such as conjugation with pharmacophores, which is less feasible in simpler carbamates like tert-butyl N-(2-aminoethyl)carbamate .

Biological Activity

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate is a chemical compound that has gained attention in the field of medicinal chemistry and biological research due to its potential bioactive properties. This compound features a tert-butyl group linked to a carbamate moiety and a 6-hydroxyhexan-2-yl chain, which contributes to its unique biological activities. This article reviews the biological activity of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular structure of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate is characterized by the following properties:

| Property | Value |

|---|---|

| CAS No. | 169269-03-8 |

| Molecular Formula | C11H23NO3 |

| Molecular Weight | 217.3 g/mol |

| Purity | 95% |

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator , influencing various biochemical pathways. The exact mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Binding : It may interact with receptors, modulating cellular responses to various stimuli.

Enzyme Inhibition

Research indicates that tert-butyl N-(6-hydroxyhexan-2-yl)carbamate has potential enzyme inhibitory activity. In particular, it has been studied for its effects on enzymes involved in inflammatory pathways and metabolic processes. For instance, studies have shown that derivatives of similar carbamates exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Anti-inflammatory Effects

A study on related compounds demonstrated that several derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% within 9 to 12 hours post-treatment . This suggests that tert-butyl N-(6-hydroxyhexan-2-yl)carbamate may also possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that compounds related to tert-butyl N-(6-hydroxyhexan-2-yl)carbamate can reduce the levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease . This suggests a potential role for this compound in neuroprotection.

- Oxidative Stress Reduction : Another study indicated that similar compounds could reduce oxidative stress markers in cellular models, highlighting their potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

When comparing tert-butyl N-(6-hydroxyhexan-2-yl)carbamate with other carbamate derivatives, it stands out due to its specific structural configuration, which influences its reactivity and biological interactions. Below is a comparison table illustrating some similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Tert-butyl N-(6-hydroxyhexan-3-yl)carbamate | Hydroxyl group at C3 | Moderate anti-inflammatory effects |

| Tert-butyl N-(6-hydroxyhexyl)carbamate | Hydroxyl group at C1 | Potential enzyme inhibition |

| Tert-butyl N-(6-hydroxyhexan-4-yl)carbamate | Hydroxyl group at C4 | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.